Brombuterol

Vue d'ensemble

Description

Le brombutérol est un agoniste β-adrénergique qui est apparu comme un additif dans l’alimentation animale pour améliorer le rapport viande maigre / gras. Il s’agit d’un composé synthétique de la phénéthylamine, principalement utilisé pour favoriser la croissance musculaire chez le bétail. en raison de ses risques potentiels pour la santé des consommateurs, son utilisation a fait l’objet de réglementations strictes .

Applications De Recherche Scientifique

Brombuterol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Studied for its effects on cellular metabolism and muscle growth.

Medicine: Investigated for potential therapeutic uses in treating respiratory conditions.

Industry: Used in the agricultural sector to enhance livestock growth and improve meat quality.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le brombutérol est synthétisé par une série de réactions chimiques impliquant le couplage du brome avec des dérivés de la phénéthylamine. Le processus implique généralement la diazotation des groupes amino suivie d’une bromation .

Méthodes de production industrielle : Dans les environnements industriels, le brombutérol est produit en utilisant des réacteurs chimiques à grande échelle qui assurent un contrôle précis des conditions de réaction telles que la température, la pression et le pH. L’utilisation de techniques de chromatographie avancées garantit la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le brombutérol subit diverses réactions chimiques, notamment :

Oxydation : Le brombutérol peut être oxydé pour former les oxydes correspondants.

Réduction : Il peut être réduit pour former des amines plus simples.

Substitution : Les atomes de brome dans le brombutérol peuvent être substitués par d’autres halogènes ou groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions d’échange d’halogènes utilisent souvent des réactifs comme l’iodure de sodium dans l’acétone.

Principaux produits formés :

Oxydation : Formation d’oxydes de brombutérol.

Réduction : Formation d’amines plus simples.

Substitution : Formation de dérivés halogénés.

4. Applications de la recherche scientifique

Le brombutérol a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et en chimie analytique.

Biologie : Étudié pour ses effets sur le métabolisme cellulaire et la croissance musculaire.

Médecine : Étudié pour ses utilisations thérapeutiques potentielles dans le traitement des affections respiratoires.

Industrie : Utilisé dans le secteur agricole pour améliorer la croissance du bétail et la qualité de la viande.

Mécanisme D'action

Le brombutérol exerce ses effets en stimulant les récepteurs β-adrénergiques, ce qui conduit à l’activation de l’adénylcyclase intracellulaire. Cette enzyme catalyse la conversion de l’adénosine triphosphate (ATP) en adénosine monophosphate cyclique (AMPc). L’augmentation des niveaux d’AMPc entraîne la relaxation des tissus musculaires lisses et l’inhibition des médiateurs de l’hypersensibilité immédiate .

Comparaison Avec Des Composés Similaires

Le brombutérol est similaire à d’autres agonistes β-adrénergiques tels que le clenbutérol, le salbutamol et la ractopamine. Il est unique par son affinité de liaison spécifique et sa puissance. Voici une comparaison avec des composés similaires :

Clenbutérol : Utilisé pour traiter l’asthme et comme médicament améliorant les performances.

Salbutamol : Souvent utilisé comme bronchodilatateur pour les patients asthmatiques.

Ractopamine : Utilisé chez le bétail pour promouvoir la maigreur.

Le brombutérol se distingue par ses applications spécifiques dans l’amélioration du rapport viande maigre / gras chez le bétail, ce qui en fait un composé précieux dans l’industrie agricole .

Propriétés

IUPAC Name |

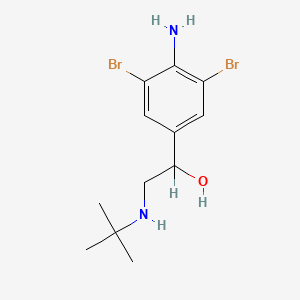

1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFUBWPEUSILSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962083 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41937-02-4 | |

| Record name | Brombuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041937024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does brombuterol exert its effects in animals?

A1: this compound, like other β-agonists, binds to β-adrenergic receptors, particularly the β2 subtype. This binding triggers a cascade of intracellular signaling events, ultimately leading to increased protein synthesis and decreased fat deposition in muscle tissue. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C12H17Br2NO and a molecular weight of 351.08 g/mol. []

Q3: What spectroscopic data is available for this compound identification?

A3: Researchers have utilized gas chromatography-mass spectrometry (GC-MS) to analyze this compound. Specific fragment ions observed in electron impact and chemical ionization modes, particularly after derivatization (e.g., silylation, boronation), provide valuable structural information. []

Q4: What analytical methods are commonly used for this compound detection?

A4: Several methods have been developed and validated for this compound detection, including:

- High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity for detecting and quantifying this compound residues in various matrices like animal tissues, urine, and feed. [, , , , , ]

- Enzyme-Linked Immunosorbent Assay (ELISA): Both competitive and indirect competitive ELISA methods have been developed, utilizing monoclonal or polyclonal antibodies for sensitive and specific detection of this compound. [, , , , ]

- Surface-Enhanced Raman Scattering (SERS) based Lateral Flow Immunochromatographic Assay (FLIA): This rapid and ultrasensitive method employs SERS-active nanoparticles conjugated with antibodies for this compound detection. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often coupled with derivatization methods, aids in structural elucidation and quantification of this compound in complex matrices. [, ]

Q5: What are the key considerations for validating analytical methods for this compound detection?

A5: Method validation for this compound analysis focuses on demonstrating acceptable:

- Specificity: Ensuring the method accurately distinguishes this compound from other compounds, particularly structurally similar β-agonists. [, , ]

- Sensitivity: Achieving a low limit of detection (LOD) and limit of quantification (LOQ) to meet regulatory requirements for maximum residue limits (MRLs). [, , , , ]

- Accuracy and Precision: Evaluating the method's ability to provide accurate and precise measurements of this compound concentrations across a defined range. [, , ]

- Recovery: Determining the efficiency of extracting this compound from different matrices, ensuring consistent and reliable results. [, , ]

Q6: Are there any studies on targeted delivery of this compound?

A6: The provided research papers primarily focus on analytical methods for detecting this compound residues and do not delve into drug delivery or targeting strategies for this compound.

Q7: What are the known health concerns associated with this compound?

A7: this compound, along with other β-agonists, poses potential health risks to humans consuming contaminated food products. [, ] While specific studies on this compound's long-term effects are limited in the provided research, the use of β-agonists in food production is generally banned due to their potential to cause adverse cardiovascular and musculoskeletal effects in humans. [, ]

Q8: What is known about the environmental fate and persistence of this compound?

A8: The provided research primarily focuses on analytical aspects and does not cover the environmental fate or degradation of this compound.

Q9: How can different scientific disciplines contribute to addressing the challenges posed by this compound use?

A9: Addressing the issue of illicit this compound use requires a multidisciplinary approach:

- Analytical Chemistry: Continued development and refinement of sensitive, selective, and robust analytical methods are crucial for effective monitoring and control of this compound residues in food products. [, , , , ]

- Immunology and Biotechnology: Generating and characterizing highly specific antibodies against this compound enables the development of rapid and user-friendly detection tools like ELISA and lateral flow assays. [, , , , ]

- Food Science and Technology: Research on alternative strategies for improving livestock production without resorting to banned substances like this compound is essential. []

- Regulatory Science and Policy: Establishing and enforcing stringent regulations, coupled with effective monitoring programs, is crucial to deterring the illicit use of this compound and protecting public health. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-(2,6-dimethoxybenzoyl)oxyacetyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1226273.png)

![2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE](/img/structure/B1226276.png)

![1-Anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol](/img/structure/B1226283.png)

![1-(2-Tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1226285.png)

![3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1226290.png)

![6-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1226291.png)

![N-(4-acetamidophenyl)-2-[[1-(4-ethylphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1226292.png)

![2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B1226294.png)

![3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1226296.png)

![5-methyl-N-[2-(methylthio)phenyl]-2-furancarboxamide](/img/structure/B1226297.png)